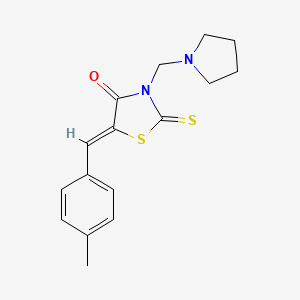
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
描述
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPTT has been studied for its ability to inhibit various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. The compound has also been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
作用机制
The mechanism of action of 5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme. The compound has also been shown to inhibit tyrosinase by chelating with the copper ions in the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to scavenge free radicals and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time.
One limitation of this compound is its poor solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. In addition, this compound has been shown to exhibit some cytotoxicity at high concentrations, which can limit its use in certain assays.
未来方向
There are several potential future directions for research on 5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based therapies for Alzheimer's disease and other neurological disorders. Another area of interest is the use of this compound for the treatment of hyperpigmentation disorders, such as melasma.
Further research is also needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets for the compound. In addition, the development of more soluble forms of this compound could improve its utility in laboratory experiments.
科学研究应用
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been investigated for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase is a common strategy for the treatment of Alzheimer's disease and other neurological disorders.
This compound has also been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the production of melanin. Inhibition of tyrosinase is a common strategy for the treatment of hyperpigmentation disorders, such as melasma.
In addition, this compound has been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals. This compound has also demonstrated antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-12-4-6-13(7-5-12)10-14-15(19)18(16(20)21-14)11-17-8-2-3-9-17/h4-7,10H,2-3,8-9,11H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJMSJWTHLBAHC-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


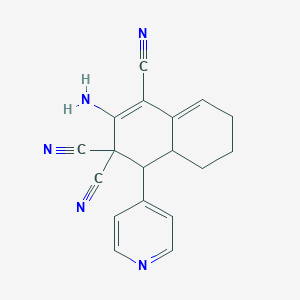
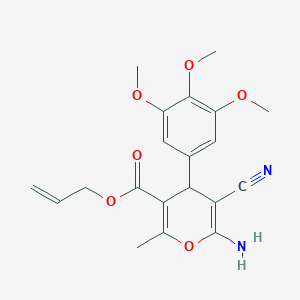
![6-amino-4-(2-iodophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290301.png)
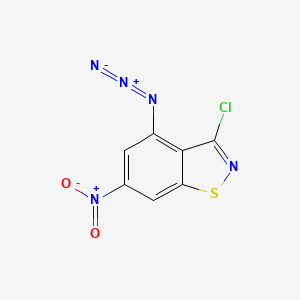
![ethyl 2-[(2-{[3-(4-nitrophenyl)acryloyl]oxy}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4290314.png)
![butyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B4290316.png)
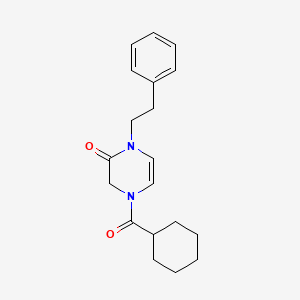
![N,N'-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide)](/img/structure/B4290330.png)
![methyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290338.png)
![methyl 2-[2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290346.png)
![ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290349.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-pyrimidin-2-ylacetamide](/img/structure/B4290355.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4290383.png)
![10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione](/img/structure/B4290390.png)
